N-[(1E)-1-[5-(2-NITROPHENYL)FURAN-2-YL]-3-OXO-3-(PIPERIDIN-1-YL)PROP-1-EN-2-YL]BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1E)-1-[5-(2-NITROPHENYL)FURAN-2-YL]-3-OXO-3-(PIPERIDIN-1-YL)PROP-1-EN-2-YL]BENZAMIDE is a complex organic compound with a unique structure that includes a nitro-phenyl group, a furan ring, a piperidine moiety, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1E)-1-[5-(2-NITROPHENYL)FURAN-2-YL]-3-OXO-3-(PIPERIDIN-1-YL)PROP-1-EN-2-YL]BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the nitro-phenyl group. The piperidine moiety is then added through a series of reactions, and finally, the benzamide group is attached. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity levels for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-[(1E)-1-[5-(2-NITROPHENYL)FURAN-2-YL]-3-OXO-3-(PIPERIDIN-1-YL)PROP-1-EN-2-YL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the furan ring or the nitro group.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups to the benzamide moiety.
Scientific Research Applications
N-[(1E)-1-[5-(2-NITROPHENYL)FURAN-2-YL]-3-OXO-3-(PIPERIDIN-1-YL)PROP-1-EN-2-YL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1E)-1-[5-(2-NITROPHENYL)FURAN-2-YL]-3-OXO-3-(PIPERIDIN-1-YL)PROP-1-EN-2-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The nitro-phenyl group and the furan ring play crucial roles in binding to target proteins or enzymes, leading to the modulation of their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[(1E)-1-[5-(2-NITROPHENYL)FURAN-2-YL]-3-OXO-3-(PIPERIDIN-1-YL)PROP-1-EN-2-YL]BENZAMIDE: shares similarities with other nitro-phenyl and furan-containing compounds.
4-Methoxyphenethylamine: Another compound with a phenyl group and potential biological activity.
tert-Butyl N-(2,3-dihydroxypropyl)carbamate:
Uniqueness
The uniqueness of this compound lies in its multi-functional structure, which allows it to participate in diverse chemical reactions and exhibit a wide range of biological activities. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C25H23N3O5 |
---|---|
Molecular Weight |
445.5g/mol |
IUPAC Name |
N-[(E)-1-[5-(2-nitrophenyl)furan-2-yl]-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C25H23N3O5/c29-24(18-9-3-1-4-10-18)26-21(25(30)27-15-7-2-8-16-27)17-19-13-14-23(33-19)20-11-5-6-12-22(20)28(31)32/h1,3-6,9-14,17H,2,7-8,15-16H2,(H,26,29)/b21-17+ |
InChI Key |
PUVZRLBCPZDNQN-HEHNFIMWSA-N |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C(=C\C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])/NC(=O)C4=CC=CC=C4 |
SMILES |
C1CCN(CC1)C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.